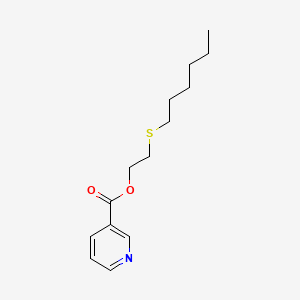
Aculeatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aculeatin is a dispirocyclic compound isolated from the plant Amomum aculeatum. It is known for its antimalarial activity and has attracted significant interest from the scientific community due to its unique structure and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
A novel synthetic approach to Aculeatin A involves a nine-step process starting from 1-tetradecanal. The key steps include the preparation of 1,3-diketone through Claisen condensation of ketone and acyl chloride, followed by cyclodehydration and intramolecular oxa-Michael addition to form 2,3-dihydro-4H-pyran-4-one .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above provides a foundation for potential large-scale synthesis. The use of common reagents and conditions, such as Claisen condensation and oxa-Michael addition, suggests that industrial production could be feasible with optimization.
Analyse Chemischer Reaktionen
Types of Reactions
Aculeatin undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Aculeatin has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic target for developing new synthetic methodologies.
Biology: Studied for its biological activity, particularly its antimalarial properties.
Medicine: Potential therapeutic applications in treating malaria and other diseases.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
Aculeatin exerts its effects through its unique dispirocyclic structure, which interacts with molecular targets involved in malaria. The compound has shown activity against Plasmodium falciparum, Trypanosoma brucei rhodesiense, and Trypanosoma cruzi, with an IC50 ranging from 0.18 to 3.0 μM . The exact molecular targets and pathways involved are still under investigation, but its antimalarial activity is a key area of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aculeatin B, C, and D: Other dispirocyclic compounds isolated from Amomum aculeatum with similar structures and antimalarial activities.
This compound-like Analogues: Synthetic derivatives designed to mimic the structure and activity of this compound.
Uniqueness
This compound’s uniqueness lies in its dispirocyclic structure, which poses significant synthetic challenges and offers unique biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
6-[(3,3-dimethyloxiran-2-yl)methyl]-5,7-dimethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-16(2)13(21-16)7-10-11(18-3)8-12-9(15(10)19-4)5-6-14(17)20-12/h5-6,8,13H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSSBQWTSOMKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CC2=C(C=C3C(=C2OC)C=CC(=O)O3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

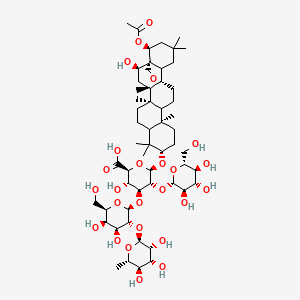
![1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B14080700.png)
![1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14080708.png)

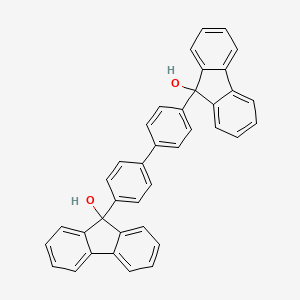
![3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B14080715.png)

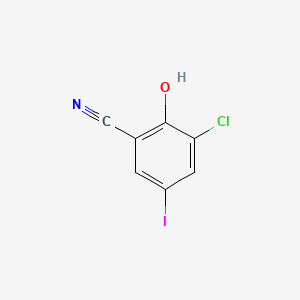
![[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate](/img/structure/B14080739.png)

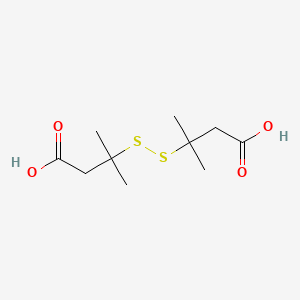
![1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene](/img/structure/B14080762.png)
